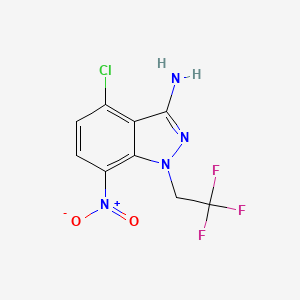
4-Chloro-7-nitro-1-(2,2,2-trifluoroethyl)-1H-indazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-7-nitro-1-(2,2,2-trifluoroethyl)-1H-indazol-3-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro group, a nitro group, and a trifluoroethyl group attached to an indazole ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-nitro-1-(2,2,2-trifluoroethyl)-1H-indazol-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of an indazole derivative followed by the introduction of the chloro and trifluoroethyl groups. The reaction conditions often require the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid. The final step involves the amination of the intermediate compound to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-7-nitro-1-(2,2,2-trifluoroethyl)-1H-indazol-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to replace the chloro group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can result in various substituted indazole compounds.
Applications De Recherche Scientifique
4-Chloro-7-nitro-1-(2,2,2-trifluoroethyl)-1H-indazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Chloro-7-nitro-1-(2,2,2-trifluoroethyl)-1H-indazol-3-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-7-nitro-1H-indazole: Lacks the trifluoroethyl group, resulting in different chemical properties.
7-Nitro-1-(2,2,2-trifluoroethyl)-1H-indazole: Lacks the chloro group, affecting its reactivity.
4-Chloro-1-(2,2,2-trifluoroethyl)-1H-indazole: Lacks the nitro group, altering its biological activity.
Uniqueness
The presence of all three functional groups (chloro, nitro, and trifluoroethyl) in 4-Chloro-7-nitro-1-(2,2,2-trifluoroethyl)-1H-indazol-3-amine makes it unique compared to similar compounds. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C9H6ClF3N4O2 |
|---|---|
Poids moléculaire |
294.62 g/mol |
Nom IUPAC |
4-chloro-7-nitro-1-(2,2,2-trifluoroethyl)indazol-3-amine |
InChI |
InChI=1S/C9H6ClF3N4O2/c10-4-1-2-5(17(18)19)7-6(4)8(14)15-16(7)3-9(11,12)13/h1-2H,3H2,(H2,14,15) |
Clé InChI |
ZCAGPOLJGQCYKJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1[N+](=O)[O-])N(N=C2N)CC(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



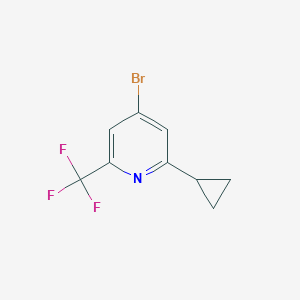
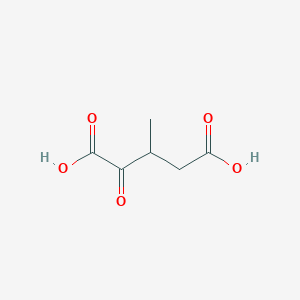


![6-(Trifluoromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12834051.png)
![3-(4-Fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B12834053.png)
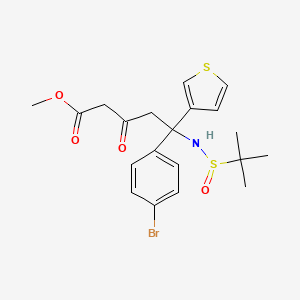
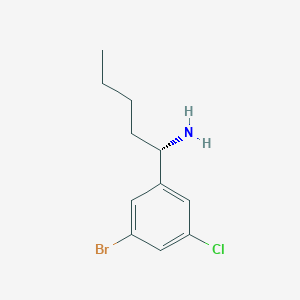

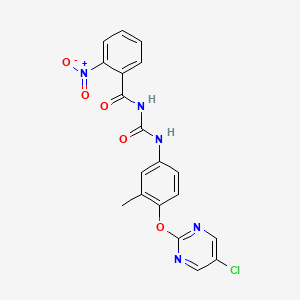
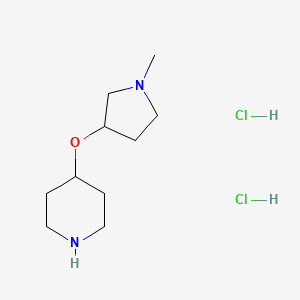

![(3A'R,4'R,6'R,6a'R)-6'-(hydroxymethyl)tetrahydrospiro[cyclohexane-1,2'-furo[3,4-d][1,3]dioxol]-4'-ol](/img/structure/B12834086.png)
